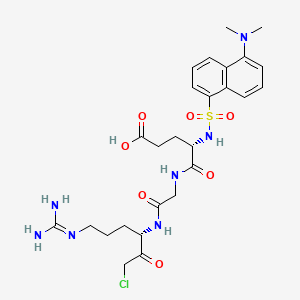
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Vue d'ensemble
Description
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone (DIBHE) is a synthetic compound which has been used in various scientific research applications. It is a colorless, odorless, and tasteless compound that is insoluble in water. DIBHE has a molecular formula of C18H18O2 and a molecular weight of 270.34 g/mol. This compound has been used in a variety of experiments due to its unique properties and potential applications.
Applications De Recherche Scientifique
Chemical and Analytical Studies
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone, due to its structural complexity and reactive functional groups, is often studied in the context of its chemical behavior and interaction with other substances. Spickett (2013) delves into the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), highlighting its formation through radical-dependent oxidative routes and its detoxification pathways, which could be relevant for understanding the reactivity of similar compounds like 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone in biological systems (Spickett, 2013).
Material Science and Engineering
In material science, the focus is often on synthesizing new compounds and exploring their properties for potential applications. El-Sayed et al. (2003) discuss the solvatochromism and crystallochromism of hydrophilically functionalized aromatic amino ketones, which could provide insights into the behavior of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone under different conditions and its potential applications in materials science (El-Sayed et al., 2003).
Pharmacology and Medicinal Chemistry
Rekka & Kourounakis (2010) explore the synthesis of compounds with biological activities, focusing on their potential therapeutic applications. This research area might explore 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone for its pharmacological properties and potential as a lead compound in drug development (Rekka & Kourounakis, 2010).
Photopolymerization and Biomaterials
Fairbanks et al. (2009) investigate the photopolymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate, demonstrating the potential of certain compounds in creating biomimetic materials. Similar studies could explore the use of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone in photopolymerization processes for medical and biotechnological applications (Fairbanks et al., 2009).
Coordination Chemistry
Tamm & Hahn (1999) review the coordination chemistry of β-functional phenyl isocyanides, focusing on their interactions and the formation of complexes. Research into the coordination chemistry of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone could reveal its potential in forming novel metal complexes with diverse applications (Tamm & Hahn, 1999).
Propriétés
IUPAC Name |
2-hydroxy-1,2-bis(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUZTXXISNAEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298206 | |
| Record name | 1,2-di(biphenyl-4-yl)-2-hydroxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone | |
CAS RN |
5623-25-6 | |
| Record name | NSC121481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-di(biphenyl-4-yl)-2-hydroxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B1607015.png)








